molecular formula C16H18N2O3 B5841937 3,4-diethoxy-N-3-pyridinylbenzamide

3,4-diethoxy-N-3-pyridinylbenzamide

Cat. No.: B5841937
M. Wt: 286.33 g/mol
InChI Key: PJMASNMDHGVPHL-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-3-pyridinylbenzamide is a benzamide derivative featuring a pyridinyl substituent at the amide nitrogen and diethoxy groups at the 3- and 4-positions of the benzene ring. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, or ligands for biological targets .

Properties

IUPAC Name

3,4-diethoxy-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-20-14-8-7-12(10-15(14)21-4-2)16(19)18-13-6-5-9-17-11-13/h5-11H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMASNMDHGVPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Groups

Compound : 3,4-Dimethoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide ()

  • Key Differences: Substituents: Methoxy (3,4-dimethoxy) vs. ethoxy (3,4-diethoxy) groups. The bulkier ethoxy moiety may also alter steric interactions with target binding pockets .
  • Structural Similarity : Both compounds share a benzamide core with a pyridinyl-linked heterocycle.

Positional Isomerism and Heterocyclic Variations

Compound : 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide ()

  • Key Differences :
    • Substituent Positions : 3,5-Dimethoxy vs. 3,4-diethoxy.
    • Heterocycle : Pyrazole vs. pyridine.
    • Impact : The 3,4-diethoxy substitution may favor planar stacking interactions in aromatic systems (e.g., kinase ATP-binding sites), while the pyridinyl group provides a hydrogen-bond acceptor site absent in pyrazole derivatives .

Extended Heterocyclic Systems

Compound : 3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide ()

  • Key Differences :
    • Heterocycle : Benzothiazolylidene vs. pyridinyl.
    • Impact : The benzothiazole system introduces sulfur-based electronic effects and a conjugated imine structure, which may enhance binding to metal ions or redox-sensitive targets compared to the purely aromatic pyridinyl group .

Fused Ring Systems

Compound: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()

  • Key Differences: Core Structure: Benzodioxin vs. diethoxybenzene. The dimethylaminomethyl group enhances solubility and may mediate ionic interactions with biological targets .

Data Table: Comparative Analysis

Property/Feature 3,4-Diethoxy-N-3-pyridinylbenzamide (Target) 3,4-Dimethoxy Analog () 3,5-Dimethoxy-Pyrazole () Benzothiazolylidene Derivative () Benzodioxin Derivative ()
Molecular Weight (g/mol) ~305 (estimated) 408.42 250.27 430.50 391.46
Substituents 3,4-diethoxy, pyridinyl 3,4-dimethoxy, oxazolo-pyridinyl 3,5-dimethoxy, pyrazole 3,4-dimethoxy, benzothiazole Benzodioxin, dimethylaminomethyl
logP (Predicted) ~2.8 ~3.1 ~2.2 ~3.5 ~2.5
Solubility Moderate (ethoxy reduces solubility) Low Moderate Very low High (polar group)
Key Pharmacophore Pyridinyl H-bond acceptor Oxazolo-pyridinyl π-stacking Pyrazole H-bond donor Benzothiazole metal binding Benzodioxin rigidity

Research Findings and Implications

  • Substituent Effects : Ethoxy groups improve metabolic stability compared to methoxy but may reduce solubility .
  • Heterocycle Role : Pyridinyl groups enhance target engagement in kinase inhibitors (e.g., ’s pyrazolo[3,4-d]pyrimidin derivatives), whereas benzothiazoles may suit redox-active targets .
  • Structural Rigidity : Fused systems like benzodioxin () or benzothiazole () improve selectivity but complicate synthesis .

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